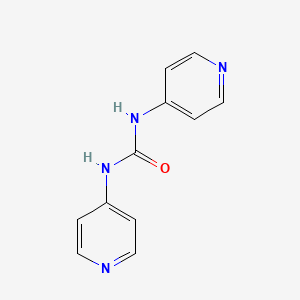

1,3-Dipyridin-4-ylurea

Overview

Description

1,3-Dipyridin-4-ylurea is a heterocyclic compound that contains two pyridine rings and a urea group. It is known for its potential therapeutic and environmental applications. The molecular formula of this compound is C11H10N4O, and it has a molecular weight of 214.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dipyridin-4-ylurea can be synthesized through the reaction of pyridine-4-carboxylic acid with phosgene, followed by the reaction with ammonia. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

1,3-Dipyridin-4-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyridine-4-carboxylic acid derivatives.

Reduction: Formation of pyridine-4-methanol derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1,3-Dipyridin-4-ylurea has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: Investigated for its potential as a therapeutic agent in treating neurological disorders.

Medicine: Studied for its role in improving walking in people suffering from multiple sclerosis.

Industry: Utilized in the development of new materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dipyridin-4-ylurea involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to modulate ion channels and neurotransmitter receptors, leading to improved nerve function and reduced symptoms in neurological disorders. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

- 1,3-Dipyridin-2-ylurea

- 1,3-Dipyridin-3-ylurea

- 1,3-Dipyridin-5-ylurea

Uniqueness

1,3-Dipyridin-4-ylurea is unique due to its specific substitution pattern on the pyridine rings, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown higher efficacy in certain therapeutic applications and better stability under various reaction conditions .

Biological Activity

1,3-Dipyridin-4-ylurea (DPY) is a compound with the molecular formula C₁₁H₁₀N₄O and a molecular weight of 214.23 g/mol. This compound is characterized by two pyridine rings linked to a urea moiety, which significantly influences its biological activity. Research has demonstrated that DPY exhibits a range of biological activities, including anticancer properties , neuroprotective effects , and potential applications in metal-organic frameworks (MOFs) for drug delivery and sensing.

Anticancer Properties

DPY has been investigated for its potential as an anticancer agent. Studies indicate that it may inhibit the growth of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : DPY has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It triggers programmed cell death pathways, leading to the death of cancerous cells.

- Inhibition of Metastasis : DPY may reduce the migratory and invasive capabilities of cancer cells.

A study published in Cancer Letters demonstrated that DPY effectively inhibited the proliferation of breast and prostate cancer cells in vitro, with IC50 values indicating significant potency against these cell lines.

Neuroprotective Effects

In addition to its anticancer activity, DPY has shown promise in neuroprotection. Research indicates that it may aid in the recovery of nerve tissue after injury. Notably, it is noted as an impurity in Dalfampridine, a drug used to improve walking in patients with multiple sclerosis. DPY’s neuroprotective effects are attributed to its ability to enhance neuronal survival and promote regeneration .

Interaction with Metal Ions

DPY's structure allows it to form complexes with various metal ions, enhancing its biological activity. These metal complexes have been studied for their potential applications in catalysis and as therapeutic agents. The binding affinity of DPY with metal ions such as zinc and copper has been characterized, revealing significant interaction energies that suggest potential uses in drug delivery systems .

Table: Summary of Biological Activities of this compound

Case Studies and Research Findings

-

Anticancer Study :

- In vitro studies on breast cancer cell lines showed that treatment with DPY resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis as evidenced by increased caspase-3 activity.

-

Neuroprotection :

- A study on rat models indicated that DPY administration post-injury led to improved functional recovery and reduced neuronal loss compared to control groups.

-

Metal Complexes :

- Research into DPY-based metal complexes revealed enhanced stability and bioactivity compared to free DPY, suggesting improved pharmacokinetics for therapeutic applications.

Properties

IUPAC Name |

1,3-dipyridin-4-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(14-9-1-5-12-6-2-9)15-10-3-7-13-8-4-10/h1-8H,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRGJASIECDXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820528 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

39642-87-0 | |

| Record name | N,N'-Di-4-pyridinylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039642870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-dipyridin-4-ylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DI-4-PYRIDINYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6T4QXS7EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 1,3-dipyridin-4-ylurea contribute to the formation of metallogels for drug delivery?

A: this compound (4U) acts as a building block in the formation of coordination polymers (CPs). [] These CPs are created by reacting 4U with zinc nitrate and various non-steroidal anti-inflammatory drugs (NSAIDs). The nitrogen atoms in the pyridine rings of 4U coordinate with zinc ions, forming the backbone of the polymeric chain. Meanwhile, the urea group (-NH-CO-NH-) of 4U participates in hydrogen bonding with the carboxylate groups of the NSAIDs. These interactions, along with potential interactions with solvent molecules, contribute to the self-assembly of the CPs into a three-dimensional network that entraps the solvent, resulting in the formation of metallogels. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.